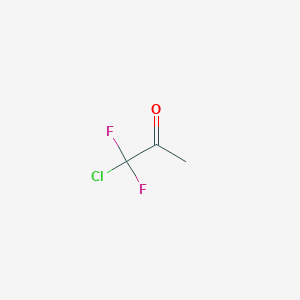

1-Chloro-1,1-difluoropropan-2-one

Beschreibung

1-Chloro-1,1-difluoropropan-2-one (CAS: 86340-72-9) is a halogenated ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.6 g/mol . It exists as a liquid at room temperature and is stored at 4°C to maintain stability. Structurally, it features a ketone group at the second carbon, with two fluorine atoms and one chlorine atom substituted at the first carbon. A phenyl group is attached to the third carbon, distinguishing it from simpler analogs. Its IUPAC name is 1-chloro-1,1-difluoro-3-phenylpropan-2-one, and it is used in specialized organic synthesis and pharmaceutical research .

Eigenschaften

IUPAC Name |

1-chloro-1,1-difluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF2O/c1-2(7)3(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUCWGONGYAOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523351 | |

| Record name | 1-Chloro-1,1-difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88257-33-4 | |

| Record name | 1-Chloro-1,1-difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-difluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of chlorodifluoromethane with acetone in the presence of a base. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of 1-chloro-1,1-difluoropropan-2-one often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1,1-difluoropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution: Formation of various halogenated derivatives.

Oxidation: Formation of acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Chloro-1,1-difluoropropan-2-one serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances reactivity, making it useful for creating complex molecules. It is often employed in the synthesis of fluorinated compounds, which have unique pharmacological properties due to their enhanced metabolic stability and bioavailability .

Pharmaceutical Development

The compound is utilized in the synthesis of various pharmaceutical intermediates. For instance:

- Synthesis of Fluorinated Drugs : It is instrumental in synthesizing fluorinated analogs of existing drugs, potentially improving their efficacy and reducing side effects. Fluorinated compounds are known to exhibit altered biological activity compared to their non-fluorinated counterparts .

- Case Study : A study demonstrated that derivatives of 1-chloro-1,1-difluoropropan-2-one could be used to synthesize thiazole compounds, which have shown promise in drug discovery programs targeting various diseases .

Agrochemical Applications

In agrochemistry, 1-chloro-1,1-difluoropropan-2-one is explored as a precursor for developing herbicides and pesticides. Its fluorinated structure may enhance the effectiveness of these compounds by improving their solubility and stability in various environmental conditions .

Data Tables of Related Compounds

The following table summarizes related compounds that share structural similarities with 1-chloro-1,1-difluoropropan-2-one and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Bromo-1,1-difluoropropan-2-one | C₃H₃BrF₂O | Bromine substitution alters reactivity profile. |

| 3-Chloro-1,1-difluoropropan-2-one | C₃H₃ClF₂O | Chlorine instead of bromine; different applications. |

| 3-Iodo-1,1-difluoropropan-2-one | C₃H₃IF₂O | Iodine substitution modifies chemical behavior. |

Wirkmechanismus

The mechanism of action of 1-chloro-1,1-difluoropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Chloro-1,1-difluoro-4-phenylbutan-2-one (CAS: 145299-85-0)

- Molecular Formula : C₁₀H₉ClF₂O

- Molecular Weight : 218.62 g/mol

- Key Differences: The extended carbon chain (butan-2-one vs. propan-2-one) increases molecular weight and likely elevates boiling points. The phenyl group at the fourth carbon may enhance steric hindrance, affecting reactivity in nucleophilic substitution reactions compared to the phenyl group at the third carbon in the target compound. Both are classified as halogenated ketones but differ in applications; the butanone derivative is primarily a research chemical in building block synthesis .

1-Chloro-1,1-difluoroethane (HCFC-142b, CAS: 75-68-3)

- Molecular Formula : C₂H₃ClF₂

- Molecular Weight : 100.5 g/mol

- Key Differences: A chlorofluorocarbon (CFC) analog lacking a ketone group, used as a refrigerant and intermediate in synthesizing vinylidene fluoride . Environmental Impact: HCFC-142b has a Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) due to chlorine content, though lower than legacy CFCs . In contrast, 1-chloro-1,1-difluoropropan-2-one’s phenyl group may reduce atmospheric persistence. Safety: HCFC-142b has an occupational exposure limit of 1000 ppm (8-hour TWA) , while the ketone derivative’s toxicity profile remains less documented.

1-Chloro-1,1-difluoropropane (CAS: Not explicitly listed)

- Molecular Formula : C₃H₅ClF₂

- Environmental Performance: Zero ODP and GWP, making it a preferred alternative to high-GWP refrigerants like 1,1,1,2-tetrafluoroethane . Reactivity: Lacks the ketone’s electrophilic carbonyl group, reducing susceptibility to nucleophilic attack.

Comparative Data Table

*Values estimated from EPA reports .

Reactivity and Stability

- Electrophilic Carbonyl Group : The ketone in 1-chloro-1,1-difluoropropan-2-one facilitates nucleophilic addition reactions, unlike its alkane analogs (e.g., HCFC-142b) .

- Thermal Stability : Halogenated ketones generally decompose at high temperatures, releasing toxic gases (e.g., HF, HCl). This contrasts with HCFC-142b, which is stable under refrigeration conditions but decomposes in flames to form phosgene .

- Incompatibilities : Strong oxidizing agents and reactive metals (e.g., aluminum, magnesium) pose risks for halogenated compounds .

Biologische Aktivität

1-Chloro-1,1-difluoropropan-2-one (CAS No. 88257-33-4) is a fluorinated organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

1-Chloro-1,1-difluoropropan-2-one is characterized by its unique halogenation pattern, which enhances its reactivity compared to non-fluorinated analogs. The compound can undergo several types of chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, forming different derivatives.

- Oxidation Reactions : It can be oxidized to yield acids or ketones.

- Reduction Reactions : Reduction may lead to the formation of alcohols or hydrocarbons.

The biological activity of this compound primarily stems from its ability to interact with molecular targets such as enzymes and receptors. It forms covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function, thereby affecting various biochemical pathways and cellular processes .

Research Findings

1-Chloro-1,1-difluoropropan-2-one has been studied for its effects on biological systems. Some key findings include:

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes through covalent modification, affecting metabolic pathways.

- Potential Therapeutic Uses : Its unique structure makes it a candidate for developing pharmaceuticals aimed at treating various diseases, particularly those involving metabolic dysfunctions .

Case Studies

Several studies have highlighted the biological implications of 1-chloro-1,1-difluoropropan-2-one:

- Fluorinated Nucleosides : Research demonstrated that derivatives of this compound could be synthesized as potential antiviral agents. These modifications enhance the stability and efficacy of nucleosides against viral infections .

- Toxicity Studies : Investigations into the toxicity of organofluorine compounds revealed that 1-chloro-1,1-difluoropropan-2-one exhibits varying degrees of toxicity depending on the biological context. Its metabolic products can disrupt normal cellular functions, leading to adverse effects on health .

Data Table: Summary of Biological Activity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.